1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
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Overview
Description
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid can be synthesized through several methods. One common method involves the reaction of 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one with chlorosulfonic acid at room temperature for five hours. After the reaction, water is added to precipitate the solid product, which is then filtered, recrystallized, and dried .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor, influencing various biochemical processes. It may also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Known for its use as an n-type dopant in organic electronics.
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: Studied for its potential biological activities and applications in organic synthesis.
Uniqueness
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and other polar solvents, making it suitable for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C9H10N2O4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxobenzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-10-7-4-3-6(16(13,14)15)5-8(7)11(2)9(10)12/h3-5H,1-2H3,(H,13,14,15) |
InChI Key |
VYRSCKITJZFZBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)N(C1=O)C |
Origin of Product |
United States |
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